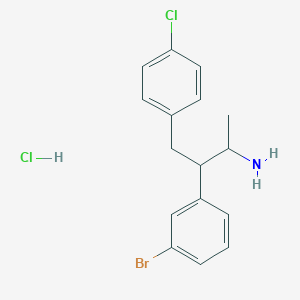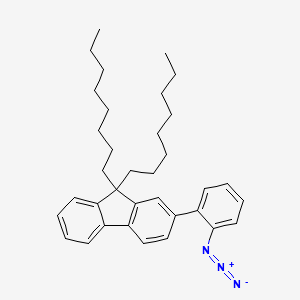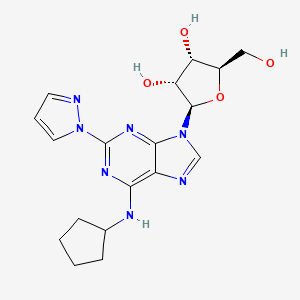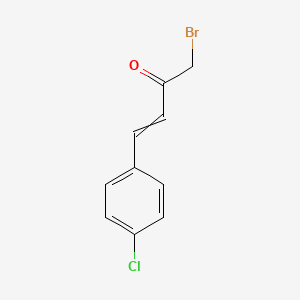
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI) is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine and chlorine atoms, and an amine group attached to a propyl chain. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a benzene ring, followed by the introduction of the amine group through a series of reactions. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or amination.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Br2, Cl2) and amines (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce benzenepropanone derivatives, while reduction may yield benzenepropanol derivatives.
科学研究应用
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
相似化合物的比较
Similar Compounds
3-Bromobenzylamine: Similar structure but lacks the chlorine atom and the propyl chain.
4-Chlorobenzylamine: Similar structure but lacks the bromine atom and the propyl chain.
Benzenepropanamine: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness
The unique combination of bromine, chlorine, and the amine group in Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for specific research applications where these properties are desired.
属性
分子式 |
C16H18BrCl2N |
|---|---|
分子量 |
375.1 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17BrClN.ClH/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12;/h2-8,10-11,16H,9,19H2,1H3;1H |
InChI 键 |
TYAARSVFWQYHFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)

![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)

